molecular formula C20H24O3 B124935 6beta-Hydroxy-ethinylestradiol CAS No. 56324-28-8

6beta-Hydroxy-ethinylestradiol

カタログ番号: B124935
CAS番号: 56324-28-8
分子量: 312.4 g/mol
InChIキー: XFBUZQAUNLRYCT-ZPNQOMQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualizing 6beta-Hydroxy-ethinylestradiol as a Key Metabolite of Ethinylestradiol

Ethinylestradiol, an orally active steroidal estrogen, undergoes extensive metabolism in the body, primarily in the liver. medchemexpress.comresearchgate.net This metabolic conversion is largely mediated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being a key player. drugbank.comnih.gov One of the principal metabolic pathways is hydroxylation, a process that introduces a hydroxyl group onto the ethinylestradiol molecule. This can occur at several positions, including the 2, 4, 6, 7, and 16 positions. drugbank.com

The formation of this compound is a direct result of this enzymatic action. Specifically, the CYP3A enzymes catalyze the addition of a hydroxyl group at the 6-beta position of the ethinylestradiol steroid nucleus. drugbank.comnih.gov This biotransformation is a significant route of elimination for ethinylestradiol. The resulting metabolite, this compound, is then subject to further metabolic processes, such as methylation and conjugation with sulfate or glucuronic acid, to facilitate its excretion from the body. drugbank.com The study of this compound and other metabolites is crucial for understanding the pharmacokinetics and potential drug-drug interactions of ethinylestradiol. smolecule.com

Significance of this compound as a Specified Impurity in Pharmaceutical Formulations

Beyond its role as a metabolite, this compound is recognized as a specified impurity in pharmaceutical products containing ethinylestradiol. synzeal.comsigmaaldrich.compharmaffiliates.com Impurities in drug substances and products are compounds that are not the desired active pharmaceutical ingredient (API) and can arise during the manufacturing process or through degradation of the API over time. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set strict limits on the levels of these impurities to ensure the safety and efficacy of medications. synzeal.comhumanjournals.com

This compound is listed as a known impurity of ethinylestradiol and is also referred to as Ethinylestradiol EP Impurity F. synzeal.combepls.comallmpus.com Its presence can be a result of the degradation of ethinylestradiol. researchgate.net Therefore, sensitive and specific analytical methods are required to detect and quantify this impurity in both the initial drug substance and the final formulated product. bepls.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, allowing for the separation and quantification of this compound from ethinylestradiol and other related substances. humanjournals.combepls.comresearchgate.net The control of this compound levels is a critical aspect of quality control in the pharmaceutical industry, ensuring that each batch of medication meets the required purity standards. sigmaaldrich.com

Below is an interactive data table detailing the known impurities of Ethinylestradiol, including this compound, with their Relative Retention Times (RRT) and Response Factors (RF) where available.

Impurity NameRRT w.r.t Ethinyl EstradiolRF
6-alpha Hydroxy Ethinyl Estradiol~0.260.94
6-beta Hydroxy Ethinyl Estradiol~0.351.35
6-keto-Ethinyl Estradiol~0.501.09
Δ9,11-Ethinyl Estradiol~0.920.88
Δ6-Ethinyl Estradiol~0.940.84
Estrone~0.961.01
17β Ethinyl Estradiol~1.151.02
Data sourced from an analytical method validation study. bepls.com

Overview of Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound is largely driven by its significance in drug metabolism and pharmaceutical quality control. A significant portion of research focuses on the development and validation of analytical methods to accurately detect and quantify this compound in various matrices, including pharmaceutical formulations and biological samples. bepls.comresearchgate.netresearchgate.netnih.gov These studies are essential for ensuring compliance with regulatory standards and for conducting pharmacokinetic studies.

While the role of CYP3A4 in the formation of this compound is established, there are still knowledge gaps regarding the full spectrum of its biological activity and potential pharmacological effects. drugbank.com The influence of other progestational components in oral contraceptives on the metabolism and elimination of ethinylestradiol, and consequently the formation of its metabolites like this compound, has been a subject of investigation, with some studies suggesting no significant differences between different formulations. nih.govcapes.gov.br

Below is an interactive data table summarizing the chemical properties of this compound.

PropertyValue
Chemical Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS Number 56324-28-8
Synonyms (6β,17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,6,17-triol, Ethinylestradiol EP Impurity F, 6Beta-Hydroxy Ethinyl Estradiol
Data sourced from various chemical databases. pharmaffiliates.comallmpus.comnih.govusp.org

特性

IUPAC Name

(6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBUZQAUNLRYCT-ZPNQOMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204867
Record name 6beta-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56324-28-8
Record name 6beta-Hydroxy-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056324288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6β-Hydroxy Ethynyl Estradiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.BETA.-HYDROXY-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1W6D0O0CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Basic: What are the optimal methodologies for synthesizing 6β-Hydroxy-ethinylestradiol, and how can purity be validated?

Methodological Answer:
Synthesis typically involves enzymatic or chemical hydroxylation of ethinylestradiol at the 6β position. For enzymatic methods, cytochrome P450 isoforms (e.g., CYP3A4) are used under controlled pH and temperature conditions, with reaction progress monitored via HPLC . Chemical synthesis may employ hydroxylating agents like tert-butyl hydroperoxide in the presence of transition metal catalysts. Post-synthesis, purity validation requires tandem techniques:

  • HPLC-MS : To confirm molecular mass and detect impurities.
  • NMR spectroscopy : For structural confirmation, focusing on the 6β-hydroxyl proton signal (δ ~3.5–4.0 ppm) .
  • TLC : To assess reaction completion (e.g., using silica gel plates and UV visualization) .

Basic: Which analytical techniques are most reliable for quantifying 6β-Hydroxy-ethinylestradiol in biological matrices?

Methodological Answer:
For biological samples (e.g., plasma, urine):

  • LC-MS/MS : Offers high sensitivity (LOQ ~0.1 ng/mL) with selective ion monitoring for the hydroxylated metabolite. Use deuterated internal standards (e.g., d4-ethinylestradiol) to correct for matrix effects .
  • ELISA : Suitable for high-throughput screening but requires cross-reactivity validation against structurally similar estrogens .
  • Solid-phase extraction (SPE) : Preprocessing step to isolate the compound from lipids and proteins, using C18 cartridges and methanol elution .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo metabolic studies of 6β-Hydroxy-ethinylestradiol?

Methodological Answer:
Discrepancies often arise from differences in enzyme kinetics, tissue-specific metabolism, or experimental design. Mitigation strategies include:

  • Comparative kinetic assays : Measure metabolic rates using human liver microsomes (in vitro) and compare with pharmacokinetic data from animal models (in vivo). Adjust for interspecies CYP450 expression variations .
  • Bias analysis : Evaluate methodological rigor (e.g., allocation concealment, blinding) in animal studies to identify overestimations of effect sizes .
  • Tracer studies : Use isotopically labeled 6β-Hydroxy-ethinylestradiol to track tissue-specific distribution and elimination pathways .

Advanced: What experimental design considerations are critical for studying 6β-Hydroxy-ethinylestradiol’s interaction with estrogen receptors?

Methodological Answer:

  • Receptor binding assays : Use competitive displacement methods with tritiated estradiol. Include negative controls (e.g., receptor knockout cells) to confirm specificity .
  • Dose-response modeling : Apply Hill equation analysis to determine EC50 values, ensuring at least six concentration points to capture sigmoidal curves .
  • Transcriptional activation assays : Luciferase reporter systems in ER-positive cell lines (e.g., MCF-7) require normalization to constitutively expressed markers (e.g., Renilla luciferase) to control for transfection efficiency .

Basic: How should 6β-Hydroxy-ethinylestradiol be handled and stored to ensure stability in experimental settings?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Handling : Prepare stock solutions in dimethyl sulfoxide (DMSO) at concentrations ≤10 mM to prevent aggregation. Aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers address contradictory findings in 6β-Hydroxy-ethinylestradiol’s role in hormone-dependent cancers?

Methodological Answer:

  • Meta-regression analysis : Pool data from published studies to identify covariates (e.g., patient age, receptor status) that explain heterogeneity. Use random-effects models to account for between-study variance .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map downstream signaling pathways in tumor models .
  • Bias assessment : Apply the Cochrane Risk of Bias Tool to evaluate selection, performance, and detection biases in clinical trials reporting contradictory outcomes .

Basic: What are the best practices for designing dose-response studies involving 6β-Hydroxy-ethinylestradiol?

Methodological Answer:

  • Range-finding experiments : Start with logarithmic dose increments (e.g., 0.1–100 µM) to identify the linear response range.
  • Negative/positive controls : Include vehicle-only controls and a reference agonist (e.g., 17β-estradiol) .
  • Statistical power : Use a priori power analysis (e.g., G*Power software) to determine sample size, targeting ≥80% power with α = 0.05 .

Advanced: How can researchers ensure replicability when studying 6β-Hydroxy-ethinylestradiol’s pharmacokinetics?

Methodological Answer:

  • Detailed protocols : Document extraction solvents, centrifugation speeds, and LC-MS parameters (e.g., column temperature, gradient profile) .
  • Open data repositories : Share raw chromatograms and pharmacokinetic curves via platforms like Zenodo.
  • Inter-laboratory validation : Collaborate with external labs to cross-validate AUC and half-life calculations using standardized matrices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。